molecular formula C23H17N5O2 B6500514 N-(naphthalen-1-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 852440-02-9

N-(naphthalen-1-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B6500514
CAS No.: 852440-02-9
M. Wt: 395.4 g/mol
InChI Key: LSZBOKJCASODLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphthalen-1-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a phenyl group at position 1, an acetamide-linked naphthalen-1-yl group at position 5, and a ketone moiety at position 2.

Synthetic routes for analogous compounds (e.g., pyrazolo[3,4-d]pyrimidin derivatives) often involve condensation reactions between α-chloroacetamides and pyrazolo-pyrimidinone precursors under basic conditions . For instance, highlights the use of N-aryl-substituted α-chloroacetamides to functionalize the pyrazolo[3,4-d]pyrimidin core, suggesting a plausible pathway for synthesizing the target compound. Additionally, describes a NaHSO4-SiO2 catalyzed condensation method for N-aryl acetamide derivatives, which could be adapted for introducing the naphthalen-1-yl group .

Properties

IUPAC Name

N-naphthalen-1-yl-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2/c29-21(26-20-12-6-8-16-7-4-5-11-18(16)20)14-27-15-24-22-19(23(27)30)13-25-28(22)17-9-2-1-3-10-17/h1-13,15H,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZBOKJCASODLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-Phenyl, 5-(naphthalen-1-yl-acetamide) ~443.45* Not reported
(E)-2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-methoxybenzylidene)acetohydrazide (5b) Pyrazolo[3,4-d]pyrimidin-4-one 1-Phenyl, 5-(acetohydrazide-4-methoxybenzylidene), 3,6-dimethyl ~473.52 246–248
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide (4h) Pyrazolo[3,4-b]pyridine 1-Phenyl, 7-(acetamide-4-nitrophenyl), 3-(4-chlorophenyl), 4-methyl 513.90 231–233
2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide Pyrimido[5,4-b]indole 2-(thioacetamide-naphthalen-1-yl), 3-(4-methylphenyl) ~523.63 Not reported
N-(4-bromo-2-fluorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide Pyrazolo[3,4-d]pyrimidin-4-one 1-Phenyl, 5-(acetamide-4-bromo-2-fluorophenyl) ~497.30 Not reported

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle Variations: The target compound and derivatives (5a–5e) share the pyrazolo[3,4-d]pyrimidin-4-one core but differ in substituents at position 3. While the target compound has an acetamide-naphthalene group, 5b features an acetohydrazide with a methoxybenzylidene substituent .

Substituent Effects: The naphthalen-1-yl group in the target compound introduces significant hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller aryl groups (e.g., 4-nitrophenyl in 4h) .

Table 2: Reported Properties and Activities

Compound Name/ID LogP* (Predicted) Solubility (mg/mL) Antiproliferative IC50 (μM) Kinase Inhibition Reference
Target Compound ~3.8† <0.1‡ Not reported Not reported
5b () ~2.9 0.15–0.30 12.5 (MCF-7 cells) CDK2 inhibition
4h () ~3.5 <0.1 Not reported Not reported
Compound ~4.2 <0.05 Not reported Topoisomerase I

*Calculated using Molinspiration or analogous tools; †Estimated via fragment-based methods; ‡Predicted based on high LogP.

Key Insights:

  • Lipophilicity : The target compound’s higher LogP (~3.8) compared to 5b (~2.9) suggests enhanced lipid solubility, which could improve blood-brain barrier penetration but may necessitate formulation optimization .
  • Biological Activity : While direct data for the target compound is unavailable, structurally related pyrazolo-pyrimidines (e.g., 5b) show antiproliferative activity against cancer cell lines (IC50 = 12.5 μM for MCF-7) via kinase inhibition . The naphthalene moiety in the target compound may confer improved binding to hydrophobic kinase pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.